molecular formula C42H32BrN3O6S B11099652 ethyl (2E)-2-{2-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{2-bromo-4-[(2-cyanobenzyl)oxy]-5-methoxybenzylidene}-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11099652
M. Wt: 786.7 g/mol
InChI Key: DBTRHCZLBQNKOC-XICOUIIWSA-N
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Description

ETHYL 2-((E)-1-{2-BROMO-4-[(2-CYANOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a multifaceted structure

Preparation Methods

The synthesis of ETHYL 2-((E)-1-{2-BROMO-4-[(2-CYANOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of various substituents through a series of reactions such as bromination, methoxylation, and cyanation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-((E)-1-{2-BROMO-4-[(2-CYANOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, ETHYL 2-((E)-1-{2-BROMO-4-[(2-CYANOBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-5-(2-METHOXY-1-NAPHTHYL)-3-OXO-7-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include other thiazolopyrimidine derivatives, which may have different substituents and exhibit varying biological activities. The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H32BrN3O6S

Molecular Weight

786.7 g/mol

IUPAC Name

ethyl (2E)-2-[[2-bromo-4-[(2-cyanophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-(2-methoxynaphthalen-1-yl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C42H32BrN3O6S/c1-4-51-41(48)37-38(26-13-6-5-7-14-26)45-42-46(39(37)36-30-17-11-10-12-25(30)18-19-32(36)49-2)40(47)35(53-42)21-29-20-33(50-3)34(22-31(29)43)52-24-28-16-9-8-15-27(28)23-44/h5-22,39H,4,24H2,1-3H3/b35-21+

InChI Key

DBTRHCZLBQNKOC-XICOUIIWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC(=C(C=C5Br)OCC6=CC=CC=C6C#N)OC)/S2)C7=CC=CC=C7

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC(=C(C=C5Br)OCC6=CC=CC=C6C#N)OC)S2)C7=CC=CC=C7

Origin of Product

United States

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